molecular formula C17H21F3N2O2S B2989136 (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2310100-89-9

(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2989136
CAS No.: 2310100-89-9
M. Wt: 374.42
InChI Key: KTPHZOCVMNQBQQ-UHFFFAOYSA-N
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Description

The compound “(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone” features a 1,4-diazepane core substituted at the 4-position with a tetrahydrothiophen-3-yl group and linked via a methanone bridge to a 4-(trifluoromethoxy)phenyl moiety. The 1,4-diazepane ring contributes conformational flexibility, while the tetrahydrothiophene (a sulfur-containing saturated heterocycle) may enhance metabolic stability compared to unsaturated thiophene derivatives.

Properties

IUPAC Name

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)24-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-25-12-14/h2-5,14H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHZOCVMNQBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄F₃N₂OS, with a molecular weight of approximately 320.34 g/mol. The structure features a diazepane ring , a trifluoromethoxy group , and a tetrahydrothiophene moiety , which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₄F₃N₂OS
Molecular Weight320.34 g/mol
Functional GroupsDiazepane, Thiophene, Ketone
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Diazepane Ring : This can be achieved through cyclization reactions involving appropriate amines and dihalides.
  • Synthesis of Tetrahydrothiophene : This step often involves cyclization from thiol precursors.
  • Coupling Reaction : The final step combines the diazepane and tetrahydrothiophene intermediates with the trifluoromethoxy-substituted phenyl group under controlled conditions.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors and enzymes. The presence of nitrogen and sulfur atoms suggests potential binding sites that could facilitate interactions with biomolecules. Research indicates that similar compounds exhibit:

  • Antioxidant Properties : Compounds with α,β-unsaturated carbonyl structures often show significant antioxidant activity, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that related diazepane derivatives may have neuroprotective properties by modulating neurotransmitter systems.

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds:

  • Antioxidative Activity : A study demonstrated that compounds similar in structure to this compound exhibit potent antioxidative effects in vitro, reducing oxidative damage in neuronal cells .
  • Neuroprotection : Research has shown that certain diazepane derivatives can inhibit neurodegeneration in animal models by modulating pathways involved in inflammation and apoptosis .
  • Receptor Modulation : Some derivatives have been identified as modulators of chemokine receptors, influencing immune responses .

Case Study 1: Neuroprotective Effects

In a controlled study on the neuroprotective effects of diazepane derivatives, researchers administered a related compound to mice subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death compared to the control group, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antioxidant Activity

A comparative analysis was conducted on several compounds with similar structures to assess their antioxidative capabilities. The study found that this compound exhibited superior activity in scavenging free radicals, highlighting its potential as an antioxidant agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Diazepane Cores

  • {4-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl]-1,4-diazepan-1-yl}(2-thienyl)methanone (): Core: Shares the 1,4-diazepane backbone. Substituents: A hydroxypropyl-methoxyphenoxy chain replaces the tetrahydrothiophene, and a thienyl group substitutes the trifluoromethoxyphenyl. The methoxy group is less electron-withdrawing than trifluoromethoxy, which may decrease metabolic stability .

Bis-Phenyl Methanone Derivatives with Heterocyclic Substituents

  • Bis(4-(5-(N-substituted amino)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4, ): Core: Bis-phenyl methanone scaffold. Substituents: Thiadiazole rings with varied N-alkyl/aryl groups. Key Differences: The thiadiazole moiety confers rigidity and hydrogen-bonding capacity, contrasting with the flexible diazepane core. These compounds exhibit antimicrobial and antibiofilm activities, suggesting that the target compound’s diazepane-thiophene system might also interact with microbial targets but through distinct mechanisms .

Triazole-Thio-Ethanone Derivatives

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Core: Triazole-thio-ethanone structure. Substituents: Difluorophenyl and sulfonylphenyl groups. Fluorine atoms improve bioavailability, akin to the trifluoromethoxy group in the target compound, but the rigid triazole core may limit conformational adaptability compared to diazepane .

Functional Group Impact Analysis

Compound Type Key Functional Groups Implications
Target Compound 1,4-Diazepane, Tetrahydrothiophene, Trifluoromethoxy Flexibility, metabolic stability, enhanced lipophilicity
Thiadiazole Methanones (C1–C4) Thiadiazole, N-substituted amino Rigidity, antimicrobial activity via hydrogen bonding
Triazole-Thio-Ethanones Triazole, Sulfonyl, Difluoro Solubility, π-π interactions, fluorine-driven bioavailability

Hypothetical Pharmacokinetic and Bioactivity Comparison

Property Target Compound Thiadiazole Methanones (C3) Triazole-Thio-Ethanones ()
LogP High (trifluoromethoxy) Moderate (polar thiadiazole) Moderate (sulfonyl group)
Metabolic Stability Likely high (CF3O resistance) Variable (amine oxidation) Moderate (sulfonyl stability)
Bioactivity Potential CNS/antimicrobial Antimicrobial Undisclosed (structural similarity to kinase inhibitors)

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